molecular formula C12H19N3 B11794441 (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11794441
M. Wt: 205.30 g/mol
InChI Key: LTTDRHKUBUPCJH-UHFFFAOYSA-N
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Description

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C12H19N3 It is a derivative of pyridine, featuring a piperidine ring and a methyl group attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloromethyl-5-methylpyridine and piperidine.

    Nucleophilic Substitution: The 3-chloromethyl-5-methylpyridine undergoes nucleophilic substitution with piperidine to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride
  • (5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol
  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

Uniqueness

(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific structural features, including the presence of both a piperidine ring and a methyl group on the pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

(5-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C12H19N3/c1-10-7-11(8-13)9-14-12(10)15-5-3-2-4-6-15/h7,9H,2-6,8,13H2,1H3

InChI Key

LTTDRHKUBUPCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)CN

Origin of Product

United States

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